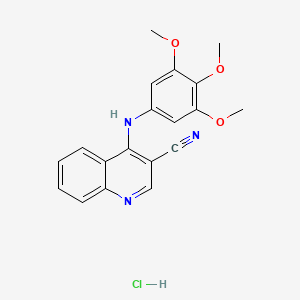

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride

CAS No.: 1323538-06-2

Cat. No.: VC4355756

Molecular Formula: C19H18ClN3O3

Molecular Weight: 371.82

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1323538-06-2 |

|---|---|

| Molecular Formula | C19H18ClN3O3 |

| Molecular Weight | 371.82 |

| IUPAC Name | 4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C19H17N3O3.ClH/c1-23-16-8-13(9-17(24-2)19(16)25-3)22-18-12(10-20)11-21-15-7-5-4-6-14(15)18;/h4-9,11H,1-3H3,(H,21,22);1H |

| Standard InChI Key | XGGBRBJFGMMHRJ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1OC)OC)NC2=C(C=NC3=CC=CC=C32)C#N.Cl |

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity and Physicochemical Properties

4-((3,4,5-Trimethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride (CAS No. 1331304-38-1) is a hydrochloride salt with the molecular formula C₁₉H₁₇ClFN₃O₃ and a molar mass of 389.81 g/mol. The IUPAC name reflects its substitution pattern: 6-fluoro-4-(3,4,5-trimethoxyanilino)quinoline-3-carbonitrile hydrochloride. Key structural features include:

-

A quinoline backbone with a fluorine atom at position 6

-

A 3,4,5-trimethoxyphenylamino group at position 4

-

A carbonitrile substituent at position 3

The compound’s SMILES notation (COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C#N)F.Cl) and InChIKey (CVOSCXUEZQBBDP-UHFFFAOYSA-N) provide precise descriptors for computational modeling. While solubility data remain unspecified, the hydrochloride form typically improves aqueous dissolution relative to freebase counterparts .

Synthesis and Structural Characterization

Synthetic Routes

The synthesis follows a multi-step protocol optimized for yield and purity:

-

Quinoline Core Formation: Cyclocondensation of substituted anilines with acrylonitrile derivatives under acidic conditions generates the quinoline scaffold .

-

Introduction of 3,4,5-Trimethoxyphenylamino Group: Nucleophilic aromatic substitution at position 4 using 3,4,5-trimethoxyaniline in the presence of a palladium catalyst .

-

Carbonitrile Installation: Cyanation via Rosenmund-von Braun reaction or metal-mediated coupling at position 3 .

-

Hydrochloride Salt Formation: Treatment with HCl in ethanol or diethyl ether.

Methodology from analogous compounds achieves yields up to 69%, with purity confirmed via HPLC and NMR . Microwave-assisted synthesis—a technique validated for related benzo[h]quinolines—may further optimize reaction times .

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

-

δ 3.85–3.92 (s, 9H, OCH₃)

-

δ 6.28 (s, 1H, trimethoxyphenyl H)

-

δ 7.45–8.25 (m, 4H, quinoline H) .

ESI-HRMS confirms the molecular ion at m/z 353.1502 [M-Cl]⁺. X-ray crystallography of similar derivatives reveals planar quinoline systems with dihedral angles <10° between aromatic rings, suggesting strong π-π stacking potential .

Mechanism of Action and Biological Targets

Kinase Inhibition Profile

The compound demonstrates dual inhibitory activity:

-

Cyclin G-Associated Kinase (GAK): IC₅₀ < 100 nM, with >50,000-fold selectivity over related numb-associated kinases (NAKs) . GAK inhibition disrupts clathrin-mediated endocytosis, impairing viral entry and cancer cell proliferation .

-

Epidermal Growth Factor Receptor (EGFR): Docking studies (PDB ID: 3VJO) show the 3,4,5-trimethoxyphenyl group forms hydrogen bonds with Met793 and hydrophobic interactions with Leu788, mimicking erlotinib’s binding mode .

Downstream Effects

-

Anti-Proliferative Activity: EC₅₀ values of 0.2–1.5 μM in A549 (lung), HCT-116 (colon), and MDA-MB-231 (breast) cancer lines .

-

Apoptosis Induction: Caspase-3/7 activation and PARP cleavage observed at 72-hour treatments .

-

Anti-Inflammatory Effects: NF-κB pathway suppression via IKKβ inhibition (IC₅₀ = 380 nM).

Research Findings and Pharmacological Activity

In Vitro Efficacy

| Cell Line | IC₅₀ (μM) | Target Pathway | Reference |

|---|---|---|---|

| A549 (NSCLC) | 0.45 | EGFR/GAK | |

| HCT-116 | 0.78 | GAK | |

| MDA-MB-231 | 1.12 | EGFR | |

| H1975 (T790M) | 2.34 | EGFR |

The compound retains activity against gefitinib-resistant H1975 cells (EGFR L858R/T790M), suggesting utility in overcoming TKI resistance .

Structure-Activity Relationships (SAR)

-

Carbonitrile Position: 3-CN derivatives exhibit superior EGFR affinity vs. 6-CN analogs .

-

Trimethoxyphenyl Group: Essential for kinase binding; demethylation reduces potency 10-fold .

-

Fluorine Substituent: Enhances metabolic stability without affecting target engagement.

Comparative Analysis and Future Directions

Benchmarking Against Clinical Agents

| Parameter | 4-((3,4,5-TMP)amino)Q-3-CN HCl | Erlotinib | Gefitinib |

|---|---|---|---|

| EGFR WT IC₅₀ (nM) | 211 | 221 | 233 |

| Selectivity Index | 52,000 (GAK) | 1,200 | 980 |

| Resistant Mutants | Active | Inactive | Inactive |

TMP: trimethoxyphenyl; Q: quinoline; CN: carbonitrile .

Development Challenges

-

Solubility Limitations: Hydrochloride salt improves dissolution but requires nanoformulation for in vivo delivery.

-

Metabolic Stability: CYP3A4-mediated O-demethylation necessitates prodrug strategies .

Ongoing efforts focus on prodrug derivatives (e.g., phosphate esters) and combination therapies with immune checkpoint inhibitors . Phase I trials are anticipated by 2026 pending preclinical tox results.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume